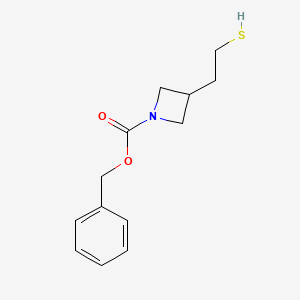
2-(p-Tolyl)-1,3-dioxolane
説明
2-(p-Tolyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring substituted with a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(p-Tolyl)-1,3-dioxolane can be synthesized through the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction scheme is as follows:
[ \text{p-Tolualdehyde} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product.
化学反応の分析
Types of Reactions
2-(p-Tolyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
- p-Toluic acid or other oxidized derivatives.
Reduction: Diols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(p-Tolyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules or as a protecting group for sensitive functional groups.
Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-(p-Tolyl)-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and the aromatic p-tolyl group. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
- 2-(o-Tolyl)-1,3-dioxolane
- 2-(m-Tolyl)-1,3-dioxolane
- 2-Phenyl-1,3-dioxolane
Uniqueness
2-(p-Tolyl)-1,3-dioxolane is unique due to the position of the methyl group on the aromatic ring, which can influence the reactivity and stability of the compound. The para position allows for more symmetrical substitution patterns and can affect the electronic properties of the molecule, making it distinct from its ortho and meta counterparts.
特性
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYXBCLGNWBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302940 | |
| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-51-2 | |
| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)


![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)

![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)



![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)

